molecular formula C11H13N3S B12900491 N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine CAS No. 87410-88-6

N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B12900491
CAS No.: 87410-88-6
M. Wt: 219.31 g/mol
InChI Key: SHAJPLICDJGMKH-UHFFFAOYSA-N
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Description

N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with phenethyl halides under mild reaction conditions. One-pot procedures have been developed for the synthesis of symmetrical primary, secondary, and tertiary alkyl amines from alkyl halides and 5-methyl-1,3,4-thiadiazole-2-amine as a nitrogen-transfer reagent . This method offers excellent yields under normal atmospheric conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the thiadiazole ring.

Scientific Research Applications

N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. For example, thiadiazole derivatives have been shown to inhibit the activity of enzymes involved in microbial growth, making them effective antimicrobial agents .

Comparison with Similar Compounds

N-methyl-5-phenethyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds, such as:

These compounds share the thiadiazole core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. This compound is unique due to its phenethyl group, which may confer specific properties and applications not observed in other thiadiazole derivatives.

Properties

CAS No.

87410-88-6

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-methyl-5-(2-phenylethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-12-11-14-13-10(15-11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)

InChI Key

SHAJPLICDJGMKH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)CCC2=CC=CC=C2

Origin of Product

United States

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